1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
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Overview
Description
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors One common approach involves the bromination of a trifluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products depending on the reaction conditions.
Scientific Research Applications
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the nitro and trifluoroethanone groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of trifluoromethoxy and nitro groups.
1-Bromo-2,4-dinitrobenzene: Contains two nitro groups but lacks the trifluoromethoxy and trifluoroethanone groups.
Uniqueness
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is unique due to the combination of bromine, nitro, and trifluoromethoxy groups along with the trifluoroethanone moiety. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H2BrF6NO4 |
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Molecular Weight |
382.01 g/mol |
IUPAC Name |
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H2BrF6NO4/c10-4-1-3(7(18)8(11,12)13)2-5(17(19)20)6(4)21-9(14,15)16/h1-2H |
InChI Key |
UHZJXVBGYHFASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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